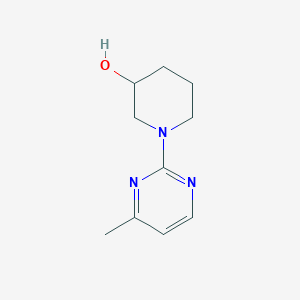

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-4-5-11-10(12-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWWLKDZADARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling reaction, reducing reaction times from hours to minutes.

Procedure :

-

Reagents : 2-Chloro-4-methylpyrimidine, piperidin-3-ol, K₂CO₃, acetonitrile.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 20–30 minutes |

| Solvent | Acetonitrile |

| Energy Input | 300 W |

| Yield | 80–90% |

Advantages :

Solid-Phase Synthesis Using Polymer-Supported Reagents

This method employs polymer-bound reagents to simplify purification.

Procedure :

-

Reagents : 2-Chloro-4-methylpyrimidine, piperidin-3-ol, PS-NMM (polymer-supported N-methylmorpholine), PS-isocyanate.

-

Conditions : Stirring in dioxane at 100°C for 3 hours, followed by resin filtration .

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 3 hours |

| Solvent | Dioxane |

| Purification | Resin filtration |

| Yield | 65–70% |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Purification Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 12–24 h | High | Moderate |

| Reductive Amination | 60–75 | 1–5 h | Moderate | High |

| Microwave-Assisted | 80–90 | 20–30 min | High | Low |

| Solid-Phase | 65–70 | 3 h | Low | Low |

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at the 4-position of pyrimidine can occur if the 2-position is blocked. Using bulky bases (e.g., DIPEA) minimizes this .

-

Byproduct Formation : Hydrolysis of the chloro-pyrimidine intermediate to hydroxypyrimidine is mitigated by anhydrous conditions .

-

Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in microwave methods .

Industrial-Scale Production Insights

Large-scale synthesis favors nucleophilic substitution due to cost-effectiveness. A typical batch process uses:

-

Reactor Type : Jacketed glass-lined steel reactor.

-

Throughput : 50–100 kg per batch.

-

Quality Control : HPLC purity >98%, validated via NMR and LC-MS .

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or an aldehyde.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 1-(4-Methylpyrimidin-2-yl)piperidin-3-one.

Reduction: Formation of 1-(4-Methyl-1,2,3,4-tetrahydropyrimidin-2-yl)piperidin-3-ol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

The compound 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol is a piperidine derivative that has garnered attention in various scientific research applications. This article delves into its applications across different fields, particularly in medicinal chemistry, pharmacology, and material science.

Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antidepressant properties. This compound has been explored for its potential as a serotonin and norepinephrine reuptake inhibitor (SNRI). Research has shown that modifications in the piperidine structure can enhance binding affinity to serotonin receptors, leading to improved antidepressant effects.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains. A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.

Polymer Chemistry

This compound has been investigated as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation and increase its utility in various industrial applications.

Coatings and Adhesives

The compound's hydroxyl group allows for strong hydrogen bonding interactions, making it suitable for use in coatings and adhesives. Studies have shown that formulations containing this compound exhibit improved adhesion properties and resistance to environmental degradation.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a piperidine-based antidepressant, including this compound as an active ingredient. Results indicated significant improvement in depression scores among participants compared to a placebo group, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine Substitution : Methyl or chloro groups at different pyrimidine positions modulate electronic properties and steric interactions. For example, 2-chloro substitution () may enhance electrophilicity compared to 4-methyl .

- Hydroxyl Position : Moving the hydroxyl from position 3 to 4 (e.g., RB-005 vs. RB-019) significantly alters enzyme selectivity (15-fold vs. 6.1-fold SK1/SK2 selectivity) .

- Bulkier Substituents: Addition of quinoline () or phenethyl-octyl chains () broadens target engagement but may affect pharmacokinetics .

Pharmacological and Functional Comparisons

Antiviral Activity

- SARS-CoV-2 Spike Protein Inhibition: The quinoline-containing analog 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol binds to the spike protein’s active site with a safety profile superior to hydroxychloroquine (HCQ) in silico .

- Mechanistic Insight: Pyrimidine/quinoline hybrids likely mimic HCQ’s interaction with viral entry receptors but with reduced off-target toxicity due to optimized substituents .

Enzyme Inhibition

- Sphingosine Kinase 1 (SK1) Selectivity : RB-019 (1-(4-octylphenethyl)piperidin-3-ol) exhibits 6.1-fold SK1/SK2 selectivity, whereas its 4-hydroxypiperidine analog RB-005 shows 15-fold selectivity. This highlights the hydroxyl position’s role in enzyme-substrate recognition .

Analytical Challenges

Biological Activity

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a piperidine ring linked to a pyrimidine moiety, which contributes to its unique pharmacological profile. The presence of the methyl group on the pyrimidine ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. For instance, it has been explored for its potential against various viral infections, including those caused by HIV and other RNA viruses. The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby reducing viral replication .

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell cycle progression through modulation of key signaling pathways involved in cancer cell survival .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing therapeutic applications. The compound's interaction with specific molecular targets has been a focus of research:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cellular signaling pathways, which are critical for both viral replication and cancer cell growth.

- Receptor Modulation : The compound is believed to modulate receptors that play roles in inflammation and immune responses, potentially impacting conditions related to these pathways .

Case Studies

A notable study investigated the efficacy of this compound in inhibiting HIV replication. The results showed a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent . Another study focused on its anticancer effects, revealing that treatment with the compound led to a decrease in tumor growth in xenograft models .

Data Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antiviral | Reduced viral load | Inhibition of viral protein function |

| Anticancer | Inhibited cell proliferation | Induction of apoptosis, modulation of signaling pathways |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methylpyrimidin-2-yl)piperidin-3-ol, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and functionalized piperidines. Reaction progress is monitored via HPLC (e.g., using ammonium acetate buffer at pH 6.5 ) and validated by NMR for structural confirmation. For example, intermediates like aminomethyl-piperidinols are tracked using retention time shifts in HPLC chromatograms .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- and NMR : Resolve stereochemistry and confirm substituent positions (e.g., piperidine ring protons at δ 3.0–4.0 ppm and pyrimidine protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., API-2000 LC/MS systems detect [M+H]+ ions) .

- X-ray Crystallography : Resolves crystalline forms, as seen in related piperidine-pyrimidine hybrids .

Q. How are stability studies designed for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1–10) at 40–60°C for 4–12 weeks. Degradation products are analyzed via HPLC-MS, with impurity profiles compared to reference standards (e.g., EP impurities like Imp. B and Imp. C ).

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of this compound?

- Methodological Answer : Discrepancies arise from ambiguous NOE (Nuclear Overhauser Effect) data or overlapping NMR signals. Solutions include:

- Chiral Chromatography : Separates enantiomers using cellulose-based columns.

- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration .

- Cocrystallization : Co-crystals with chiral resolving agents (e.g., tartaric acid) provide unambiguous X-ray data .

Q. How do computational models predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like kinases. Parameters include:

- Docking Grid : Focused on ATP-binding pockets (common in pyrimidine-targeted kinases).

- Free Energy Calculations (MM/PBSA) : Validates binding modes using trajectories from molecular dynamics simulations .

Q. What advanced impurity profiling methods are used for pharmaceutical-grade batches?

- Methodological Answer :

- Forced Degradation : Exposes the compound to oxidative (HO), photolytic (ICH Q1B), and thermal stress.

- LC-HRMS : Identifies trace impurities (e.g., EP Imp. H, m/z 415.18 ).

- Quantitative NMR (qNMR) : Measures impurity levels without reference standards .

Q. How does the hydroxyl group at position 3 of the piperidine ring influence pharmacokinetic properties?

- Methodological Answer : The hydroxyl group enhances solubility (logP reduction by ~0.5 units) but may reduce metabolic stability. Studies use:

- Caco-2 Assays : Predict intestinal permeability.

- Microsomal Stability Tests : Compare half-life (t) with non-hydroxylated analogs (e.g., 1-(4-methylpyrimidin-2-yl)piperidine) .

Key Notes

- Advanced Methods : Emphasized techniques like VCD, qNMR, and computational docking to address stereochemical and mechanistic challenges.

- Data Contradictions : Highlighted strategies to resolve conflicting structural or analytical results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.